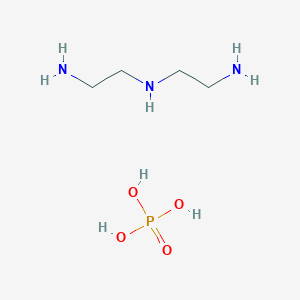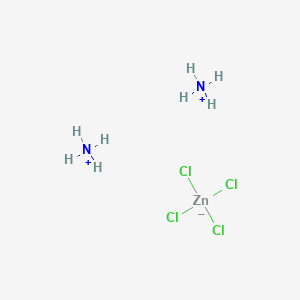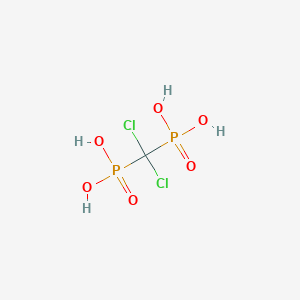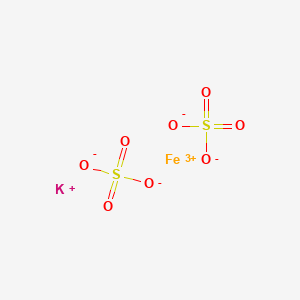
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid, also known as AEEA, is a phosphoric acid derivative that is commonly used in scientific research. AEEA is a chelating agent that can bind to metal ions, making it useful in a variety of biochemical and physiological applications. In
Mechanism Of Action
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid works by binding to metal ions through its phosphoric acid group and amine groups. The resulting complex is stable and can be used to isolate or remove metal ions from solutions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used to synthesize metal complexes by coordinating with metal ions and other ligands.
Biochemical And Physiological Effects
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of metal ions in biological systems and to investigate the effects of metal ion deficiency or excess. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has also been used to study the binding of metal ions to proteins and other biomolecules.
Advantages And Limitations For Lab Experiments
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy to use chelating agent that can bind to a wide range of metal ions. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also be used in a variety of biological and chemical applications. However, N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has some limitations. It can only bind to metal ions that have a high affinity for phosphoric acid groups and amine groups. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can also interfere with other biological processes if not used properly.
Future Directions
For research on N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid include the development of new chelating agents and investigation of the effects of metal ion imbalances on biological systems.
Synthesis Methods
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be synthesized through a reaction between ethylenediamine and phosphorus oxychloride. The reaction produces N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid and hydrogen chloride gas. The resulting N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be purified through recrystallization or column chromatography.
Scientific Research Applications
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications. It is commonly used as a chelating agent to bind metal ions in biological samples. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid can be used to remove metal ions from solutions or to isolate metal ions for further analysis. N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is also used in the synthesis of metal complexes and as a catalyst in chemical reactions.
properties
CAS RN |
14852-18-7 |
|---|---|
Product Name |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
Molecular Formula |
C4H16N3O4P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C4H13N3.H3O4P/c5-1-3-7-4-2-6;1-5(2,3)4/h7H,1-6H2;(H3,1,2,3,4) |
InChI Key |
LFVGOTSWORJXOK-UHFFFAOYSA-N |
SMILES |
C(CNCCN)N.OP(=O)(O)O |
Canonical SMILES |
C(CNCCN)N.OP(=O)(O)O |
synonyms |
N-(2-ammonioethyl)ethane-1,2-diammonium phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















